R,S-Warfarin alcohol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37571-78-1 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(1R,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m0/s1 |
InChI Key |
ZUJMMGHIYSAEOU-SWLSCSKDSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origin of Product |
United States |
Stereochemical Characterization and Enantiomeric Purity of Warfarin Alcohols
Generation of Diastereomeric Warfarin (B611796) Alcohols from Warfarin Enantiomers
The reduction of the ketone group in the side chain of warfarin creates a new chiral center, resulting in the formation of diastereomeric alcohols. nih.govacs.org Specifically, the reduction of each warfarin enantiomer (R- and S-warfarin) yields a pair of diastereomers. nih.gov For instance, the reduction of R-warfarin produces (R,S)- and (R,R)-warfarin alcohols, while the reduction of S-warfarin gives rise to (S,S)- and (S,R)-warfarin alcohols. nih.gov
A common laboratory synthesis involves the reduction of R- and S-warfarin using sodium borohydride (B1222165) in an aqueous solution. nih.gov This process typically yields over 70% of the diastereomeric pairs. nih.gov Following the reduction, individual alcohol diastereomers can be isolated and purified using techniques such as silica (B1680970) gel thin-layer chromatography (TLC) and recrystallization. nih.gov The enantiomeric purity of the starting R- and S-warfarin is crucial and is often ensured to be greater than 99% through methods like green chemistry procedures. nih.gov
The in vivo metabolism of warfarin also leads to the formation of these warfarin alcohols, although this is considered a minor pathway compared to oxidation. nih.govresearchgate.net This reduction is stereoselective, with R-warfarin being metabolized to (R,S)-warfarin alcohol and S-warfarin to (S,S)-warfarin alcohol. nih.gov
Elucidation of Absolute Configurations of Warfarin Alcohols
The absolute configurations of the four warfarin alcohol stereoisomers have been established through a combination of chemical synthesis, stable isotope labeling, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. acs.orgresearchgate.net The four stereoisomers are 3-[α-(2-hydroxypropyl)benzyl]-4-hydroxycoumarin. acs.org
In vivo studies in humans have shown that the reduction of warfarin is stereoselective. acs.org The natural enantiomer of alcohol 1, a metabolite of R-warfarin, was determined to have the (R,S) configuration. scispace.com Conversely, alcohol 2, which is primarily generated from the reduction of S-warfarin, was deduced to have the (S,S) configuration. scispace.com The synthetic production of warfarin alcohol 2 yielded both (S,S) and (R,R) configurations. scispace.com
Chiral Separation Methodologies for Warfarin Alcohols
The separation of the enantiomers and diastereomers of warfarin alcohols is critical for studying their individual properties. Various chromatographic techniques have been developed for this purpose.
Supercritical Fluid Chromatography (SFC) Applications for Enantiomer Resolution
Supercritical fluid chromatography (SFC) has emerged as a high-throughput and environmentally friendly technique for the chiral separation of warfarin and its metabolites. chromatographyonline.com SFC is particularly effective for separating structurally similar compounds like enantiomers. waters.com The fast mass transfer in packed-column SFC allows for rapid analysis times, often significantly shorter than traditional HPLC methods. nih.gov
For the separation of warfarin enantiomers, polysaccharide-based chiral selectors are widely used in SFC due to their broad applicability and high loading capacity. chromatographyonline.com A recent study demonstrated the use of a mathematical model to predict the retention behavior of warfarin enantiomers in a multi-column SFC system, proving the reliability of this approach with an average relative deviation of less than 5% between predicted and experimental retention factors. chromatographyonline.com
One application brief highlighted the use of an ACQUITY UPC² System with a Trefoil CEL1 column for the enantiomeric separation of warfarin and its hydroxylated metabolites in under 4.5 minutes. waters.com
High-Performance Liquid Chromatography (HPLC) Techniques for Chiral Analysis
High-performance liquid chromatography (HPLC) is a cornerstone technique for the chiral analysis of warfarin alcohols.
The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC. chromatographyonline.com A variety of CSPs have been successfully employed for the resolution of warfarin and its alcohol metabolites.
Cellulose-derivative columns, such as those based on amylose (B160209) polymers with phenyl moieties, have demonstrated high-resolution separation of warfarin enantiomers. sigmaaldrich.comsepscience.com For instance, a DAICEL CHIRALPAK® IG column can separate R- and S-warfarin with high resolution using 100% methanol (B129727) as the mobile phase. sepscience.com Other reported CSPs for warfarin enantiomer separation include CHIRALPAK® IA, IB, IC, AD, AS, and CHIRALCEL® OJ. sepscience.com
Cyclodextrin-based CSPs have also been utilized. A mixed-mode stationary phase based on β-cyclodextrin has been used for the enantioseparation of warfarin under reversed-phase conditions. researchgate.net Additionally, aromatic derivatives of cyclofructan have shown chiral recognition capabilities for warfarin. researchgate.net
A study comparing 11 different CSPs found success in separating warfarin enantiomers using a 2.5-minute method with methanol as a co-solvent. sepscience.com
The following table summarizes various CSPs used for warfarin enantiomer separation:
| Chiral Stationary Phase (CSP) | Column Type | Mobile Phase Example | Reference |
| DAICEL CHIRALPAK® IG | Amylose-based | 100% Methanol | sepscience.com |
| Cellulose-derivative | Cellulose-based | Acetonitrile (B52724)/Water with formic acid (pH 2.0) | sigmaaldrich.com |
| LiChroCART® ChiraDex® | Cyclodextrin-based | Acetonitrile, glacial acetic acid, triethylamine | sepscience.com |
| ACQUITY UPC² Trefoil CEL1 | Cellulose-based | Methanol with ammonium (B1175870) formate | waters.com |
| Oligoproline CSPs | Amino acid-based | Hexane (0.1% TFA)/2-propanol | researchgate.net |
Optimizing the mobile phase composition and column temperature is crucial for achieving effective chiral separation in HPLC.
For reversed-phase HPLC, a mobile phase consisting of a phosphate (B84403) buffer and methanol has been used to separate warfarin and its alcohols on a C-18 column. plos.orgnih.gov In one study, an isocratic mobile phase of 30% methanol and 70% phosphate buffer (25 mM, pH 7) at a flow rate of 0.7 mL/min successfully separated RR/SS-warfarin alcohols, warfarin, and RS/SR-warfarin alcohols. plos.orgnih.gov
The pH of the mobile phase can also be a critical factor. For instance, a mobile phase of acetonitrile and phosphate buffer at pH 2.0 has been used with a Chiralcel OD-RH column. nih.gov Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) are often used to improve peak shape and resolution for acidic and basic compounds, respectively. chromatographyonline.com
Column temperature plays a significant role in tuning the separation. An increase in temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially faster elution times. nih.gov However, excessively high temperatures can degrade the column. nih.gov For the separation of warfarin enantiomers, column temperatures are often optimized, with one study finding 45°C to be the optimal temperature for a Chiralcel OD-RH column. nih.gov In some cases, varying the column temperature can even alter the elution order of the enantiomers on certain CSPs. researchgate.net
The table below provides examples of optimized HPLC conditions:
| Column | Mobile Phase | Temperature | Analytes Separated | Reference |
| C-18 reversed-phase | 30% Methanol, 70% Phosphate buffer (25 mM, pH 7) | Not specified | RR/SS-warfarin alcohols, Warfarin, RS/SR-warfarin alcohols | plos.orgnih.gov |
| Chiralcel OD-RH | Acetonitrile: Phosphate buffer pH 2 (40:60) | 45°C | R- and S-warfarin | nih.gov |
| Phenomenex Gemini C18 | Water:Acetonitrile:Acetic acid (41:59:0.1 v/v) | Not specified | Warfarin and related impurities | researchgate.net |
Nanoparticle-Based Enantiomeric Recognition and Separation Approaches
The advent of nanotechnology has introduced novel and highly efficient methods for the enantioselective recognition and separation of chiral compounds, including the metabolites of warfarin such as R,S-warfarin alcohol. nih.govnih.gov Nanoparticles, with their high surface-area-to-volume ratio and tunable surface chemistry, offer significant advantages over traditional chiral separation techniques. nih.govrsc.org These advantages include enhanced selectivity, improved efficiency, and the potential for developing more rapid and sensitive analytical methods. nih.govnih.gov
The fundamental principle behind nanoparticle-based enantiomeric recognition is the "three-point interaction rule," which stipulates that a minimum of three intermolecular interactions are necessary between the chiral selector and the enantiomers for effective differentiation. nih.gov Nanomaterials can be functionalized with various chiral selectors, such as amino acids, cyclodextrins, and other chiral ligands, to facilitate these interactions. nih.govnih.gov The types of interactions involved can include hydrogen bonding, dipole-dipole interactions, π–π stacking, and host-guest inclusion, which are influenced by the stereochemical arrangement of the enantiomers. nih.gov
Several types of nanoparticles have been explored for the chiral separation of warfarin and its derivatives, demonstrating the versatility of this approach.
Magnetic Nanoparticles (MNPs):
Magnetic nanoparticles functionalized with chiral selectors have shown considerable promise for the separation of enantiomers. For instance, magnetic nanoparticles coated with silica and further modified with carboxymethyl-β-cyclodextrin (CMCD) have been successfully used for the separation of d,l-tryptophan enantiomers, achieving a high enantiomeric excess (ee) of 94%. nih.gov This approach relies on the selective adsorption of one enantiomer onto the functionalized MNP surface, allowing for its separation from the racemic mixture using a magnetic field. nih.gov While direct studies on warfarin alcohol are limited, the principle is readily applicable.
Gold Nanoparticles (AuNPs):
Gold nanoparticles are widely used in enantioselective sensing and separation due to their unique optical properties and the ease with which their surface can be modified. nih.gov Chiral ligands containing sulfur groups, such as cysteine and its derivatives, readily bind to the surface of AuNPs, creating a chiral microenvironment. nih.gov These functionalized AuNPs can then interact differently with the enantiomers of a chiral compound, leading to separation or a detectable signal change, such as colorimetric detection. nih.govnih.gov Cysteine-modified AuNPs have been successfully employed for the enantiomeric recognition of various compounds, including propranolol (B1214883) and tyrosine. nih.gov
Polymer-Based Nanoparticles:
Polymeric nanoparticles have also been utilized in chiral separations. The first application of polymer nanoparticles in capillary electrophoresis for enantiomeric separation was reported in 1989. nih.gov More recently, a hydrosoluble high-molecular-weight beta-cyclodextrin/epichlorohydrin polymer has been studied for the complexation of warfarin enantiomers. nih.gov This study found that the polymer formed a 1:1 complex with the warfarin enantiomers, with the S-warfarin complex exhibiting higher stability. nih.gov The presence of multiple glyceryl and dihydroxypropyl groups on the β-cyclodextrin ring was found to be crucial for promoting the chiral recognition of warfarin enantiomers. nih.gov
Molecularly Imprinted Polymers (MIPs):
Molecularly imprinted polymers are synthetic receptors with tailor-made recognition sites for a specific molecule. The enantioselective extraction of R- and S-warfarin has been evaluated using magnetic molecularly imprinted polymers (MMIPs), demonstrating the potential of this technique for chiral separation. researchgate.net
The table below summarizes various nanoparticle-based approaches used for the separation of chiral compounds, highlighting the potential for their application to warfarin alcohols.
| Nanoparticle Type | Chiral Selector/Functionalization | Target Analyte(s) | Key Findings |
| Magnetic Nanoparticles (MNPs) | Silica and Carboxymethyl-β-cyclodextrin (CMCD) | (d,l)-tryptophan, (d,l)-phenylalanine, (d,l)-tyrosine | Selective adsorption of the L-enantiomer with enantiomeric excess (ee) of 94% for tryptophan. nih.gov |
| Gold Nanoparticles (AuNPs) | Cysteine (Cys) and its variants | Propylene oxide, naproxen, 3,4-dihydroxyphenylalanine, propranolol, tyrosine | Successful enantiomeric recognition. nih.gov |
| Polymer Nanoparticles | Beta-cyclodextrin/epichlorohydrin polymer | Warfarin enantiomers | Formation of a 1:1 complex with higher stability for the S-warfarin complex. nih.gov |
| Magnetic Molecularly Imprinted Polymers (MMIPs) | Molecularly imprinted polymer for warfarin | R- and S-warfarin | Evaluated for enantioselective extraction. researchgate.net |
| Graphene Oxide (GO) | Me-β-CD | Warfarin | The presence of GO can impede the entry of analytes into the Me-β-CD cavity, potentially enhancing enantioseparation. nih.gov |
Biotransformation Pathways and Metabolic Fates of Warfarin Alcohols
Reductive Metabolism of Warfarin (B611796) to Warfarin Alcohols
The conversion of warfarin to warfarin alcohols occurs through the reduction of the C11-keto group of the acetonyl side chain. nih.govfrontiersin.org This metabolic process is primarily carried out by cytosolic reductases found in the liver. nih.gov
Characterization as a Minor Metabolic Pathway
The reduction of warfarin to warfarin alcohols is considered a minor metabolic pathway compared to the extensive oxidative metabolism that produces various hydroxywarfarins. frontiersin.orgdrugbank.com The oxidative pathways, mediated by cytochrome P450 (CYP) enzymes, account for the majority of warfarin clearance. nih.govdrugbank.com However, the reductive pathway is a relevant and competing route for the biotransformation of warfarin. frontiersin.org Studies have shown that the velocity of warfarin reduction is significantly higher in the liver's cytosol compared to the microsomes, where oxidative metabolism predominantly occurs. nih.gov
Site-Specific Carbonyl Reduction at the C11 Position
The enzymatic reduction of warfarin is specific to the carbonyl group at the C11 position of the molecule. nih.govfrontiersin.org This reaction introduces a new chiral center, leading to the formation of two possible diastereomeric alcohol metabolites for each warfarin enantiomer. nih.gov The enzymes responsible for this site-specific reduction include members of the aldo-keto reductase (AKR) and carbonyl reductase (CBR) families. nih.govnih.gov Specifically, AKR1C3 and CBR1 have been identified as key enzymes in the reduction of warfarin. nih.gov
Reduction of Hydroxywarfarin Metabolites to Hydroxywarfarin Alcohols
Recent research has uncovered a further metabolic step involving the reduction of the primary oxidative metabolites of warfarin.
Formation of Novel Hydroxywarfarin Alcohol Metabolites
The hydroxywarfarin metabolites, which are the main products of the major oxidative pathway, can undergo subsequent reduction to form novel hydroxywarfarin alcohol metabolites. frontiersin.orgresearchgate.net This secondary reaction involves the same C11-carbonyl reduction seen in the parent warfarin molecule. frontiersin.org The formation of these hydroxywarfarin alcohols has been demonstrated in vitro using human liver cytosol. frontiersin.orgresearchgate.net
Role as an Alternate Elimination Pathway for Primary Metabolites
The reduction of hydroxywarfarins to their corresponding alcohols represents an alternative elimination pathway for these primary metabolites. frontiersin.orgresearchgate.net This pathway competes with other phase II conjugation reactions, such as glucuronidation, for the clearance of hydroxywarfarins. frontiersin.orgresearchgate.net The efficiency of this reductive pathway varies depending on the position of the hydroxyl group on the warfarin molecule, with the reduction of 10-hydroxywarfarin (B562548) being particularly notable. frontiersin.org This suggests that the location of the hydroxyl group significantly influences the substrate selectivity for the reductase enzymes. frontiersin.org
Stereospecificity and Enantioselectivity of Reduction Reactions
The reduction of warfarin and its metabolites is a highly stereospecific and enantioselective process. nih.govnih.gov
The enzymatic reduction of the two enantiomers of warfarin, (R)-warfarin and (S)-warfarin, proceeds differently. (R)-warfarin is preferentially reduced over (S)-warfarin. nih.gov The reduction of (R)-warfarin primarily yields (R,S)-warfarin alcohol (also referred to as 9R,11S-warfarin alcohol). nih.govnih.gov Conversely, the reduction of (S)-warfarin mainly produces (S,S)-warfarin alcohol (9S,11S-warfarin alcohol). nih.govnih.gov
Studies have shown that the metabolic efficiency for the formation of the (R,S)-warfarin alcohol from (R)-warfarin is significantly higher than for the other diastereomer, (R,R)-warfarin alcohol. nih.gov This stereospecificity is attributed to the specific enzymes involved, with carbonyl reductase-1 (CBR1) and aldo-keto reductase-1C3 (AKR1C3) playing dominant roles. nih.gov CBR1 and AKR1C3 exhibit stereoselective metabolism, with a preference for reducing (R)-warfarin to form the S-alcohol. nih.govfrontiersin.org This inherent stereoselectivity in the reductive pathway contributes to the different metabolic fates of the warfarin enantiomers. nih.govjci.orgresearchgate.net
| Precursor Compound | Major Reductive Metabolite | Minor Reductive Metabolite | Key Enzymes Involved |
| (R)-Warfarin | (R,S)-Warfarin alcohol | (R,R)-Warfarin alcohol | Carbonyl reductase-1 (CBR1), Aldo-keto reductase-1C3 (AKR1C3) |
| (S)-Warfarin | (S,S)-Warfarin alcohol | (S,R)-Warfarin alcohol | Carbonyl reductase-1 (CBR1), Aldo-keto reductase-1C3 (AKR1C3) |
| rac-6-hydroxywarfarin | 6-hydroxywarfarin alcohol 2 | 6-hydroxywarfarin alcohol 1 | CBR1, AKR1C3 |
| rac-7-hydroxywarfarin | 7-hydroxywarfarin alcohol 2 | 7-hydroxywarfarin alcohol 1 | CBR1, AKR1C3 |
| rac-8-hydroxywarfarin | 8-hydroxywarfarin alcohol 2 | 8-hydroxywarfarin alcohol 1 | CBR1, AKR1C3 |
| rac-10-hydroxywarfarin | 10-hydroxywarfarin alcohol 2 | 10-hydroxywarfarin alcohol 1 | CBR1, AKR1C3 |
| rac-4'-hydroxywarfarin | 4'-hydroxywarfarin alcohol 2 | Not measurable | CBR1, AKR1C3 |
Enantioselective Reduction of R- and S-Warfarin
The reduction of warfarin is an enantioselective process, meaning that the enzymes responsible for this metabolic step show a preference for one enantiomer over the other. nih.govfrontiersin.org In vitro studies using human liver cytosol have demonstrated that R-warfarin is reduced more efficiently than S-warfarin. nih.gov This preference for R-warfarin is a key factor in its metabolic clearance and contributes to the different plasma levels of the two enantiomers observed in patients. nih.gov The primary enzymes implicated in this reductive pathway are carbonyl reductase-1 and aldo-keto reductase-1C3. nih.gov
Enantiospecificity of Resulting Alcohol Metabolites (e.g., 9R,11S; 9S,11S)
The reduction of each warfarin enantiomer is enantiospecific, resulting in the formation of specific diastereomeric alcohol metabolites. nih.gov The reduction of R-warfarin yields two diastereomers: 9R,11S-warfarin alcohol (also referred to as (R,S)-warfarin alcohol) and 9R,11R-warfarin alcohol ((R,R)-warfarin alcohol). nih.gov Similarly, S-warfarin is reduced to 9S,11S-warfarin alcohol ((S,S)-warfarin alcohol) and 9S,11R-warfarin alcohol ((S,R)-warfarin alcohol). nih.gov
Research has shown that the major metabolite formed from the reduction of R-warfarin is the 9R,11S-warfarin alcohol, while the 9R,11R-warfarin alcohol is a minor product. nih.gov For S-warfarin, the predominant alcohol metabolite is 9S,11S-warfarin alcohol. nih.govresearchgate.netjci.org This stereospecificity indicates that the enzymes involved preferentially catalyze the formation of the S-alcohol for both enantiomers. nih.gov
Comparative Metabolic Profiles of R- and S-Warfarin Reductive Pathways
The reductive metabolic pathways of R- and S-warfarin exhibit significant differences in both their efficiency and the specific isomers they produce.
Differential Efficiency of Reduction Between Enantiomers
As previously mentioned, a key difference in the reductive metabolism of warfarin enantiomers lies in the efficiency of the process. Studies have consistently shown that R-warfarin undergoes reduction more readily than S-warfarin. nih.gov Kinetic analyses have revealed a significantly higher maximum velocity (Vmax) for the reduction of R-warfarin compared to S-warfarin, indicating a more efficient metabolic conversion to its alcohol metabolites. nih.gov
Table 1: Kinetic Parameters of R- and S-Warfarin Reduction in Human Liver Cytosol
| Enantiomer | Vmax (pmol/mg per minute) | Km (mM) |
|---|---|---|
| R-Warfarin | 150 | 0.67 |
| S-Warfarin | 27 | 1.7 |
Data sourced from in vitro studies with pooled human liver cytosol. nih.gov
Diastereomeric Isomer Formation and Specificity
The reduction of each warfarin enantiomer results in a pair of diastereomers. nih.gov For R-warfarin, the resulting metabolites are 9R,11S-warfarin alcohol and 9R,11R-warfarin alcohol. nih.gov For S-warfarin, the metabolites are 9S,11S-warfarin alcohol and 9S,11R-warfarin alcohol. nih.gov
The formation of these isomers is highly specific. The reduction of both R- and S-warfarin predominantly yields the S-alcohol configuration at the newly formed chiral center (C11). nih.gov Therefore, 9R,11S-warfarin alcohol is the major reductive metabolite of R-warfarin, and 9S,11S-warfarin alcohol is the major reductive metabolite of S-warfarin. nih.govresearchgate.net
Table 2: Major and Minor Diastereomeric Alcohol Metabolites of Warfarin Enantiomers
| Warfarin Enantiomer | Major Alcohol Metabolite | Minor Alcohol Metabolite |
|---|---|---|
| R-Warfarin | 9R,11S-Warfarin Alcohol | 9R,11R-Warfarin Alcohol |
| S-Warfarin | 9S,11S-Warfarin Alcohol | 9S,11R-Warfarin Alcohol |
This table summarizes the primary products of the reductive metabolic pathway. nih.govresearchgate.net
Enzymatic Mechanisms Governing Warfarin Alcohol Formation
Identification and Characterization of Key Reductases
The conversion of warfarin (B611796) to its alcohol metabolites is a stereospecific process carried out by multiple cytosolic enzymes. nih.gov Research has pinpointed several key reductases that play a dominant role in this process.
Carbonyl Reductase-1 (CBR1)
Carbonyl Reductase-1 (CBR1) has been identified as the primary enzyme responsible for the reduction of both R- and S-warfarin in the human liver cytosol. nih.govresearchgate.netnih.gov CBR1 exhibits broad substrate specificity and is involved in the metabolism of a variety of xenobiotics containing ketone and aldehyde groups. mdpi.comnih.gov In the context of warfarin metabolism, CBR1 demonstrates a preference for reducing R-warfarin over S-warfarin. nih.govnih.gov This enzyme stereospecifically reduces the carbonyl group at position 11 of the warfarin molecule to produce the corresponding S-alcohol for both enantiomers. nih.govnih.gov
Aldo-Keto Reductase-1C3 (AKR1C3)
Following CBR1, Aldo-Keto Reductase-1C3 (AKR1C3) is another significant contributor to the reduction of warfarin. nih.govresearchgate.netnih.gov AKR1C3 belongs to the aldo-keto reductase superfamily, which are enzymes that catalyze the conversion of aldehydes and ketones to their corresponding alcohols. nih.govnih.gov Similar to CBR1, AKR1C3 also shows a preference for R-warfarin as a substrate and generates the S-alcohol metabolite. nih.govfrontiersin.org This enzyme is implicated in the metabolism of various clinical drugs and endogenous compounds. researchgate.netmdpi.comresearchgate.net
Enzyme Kinetics and Substrate Specificity Studies
Understanding the kinetics and substrate preferences of the enzymes involved in warfarin alcohol formation is essential for predicting its metabolic fate. In vitro studies have provided valuable insights into these aspects.
Steady-State Kinetic Analysis in In Vitro Systems
Steady-state kinetic analyses performed using pooled human liver cytosol have been instrumental in characterizing the reduction of R- and S-warfarin. nih.govnih.gov These studies have revealed that the reduction of R-warfarin is significantly more efficient than that of S-warfarin. nih.govnih.govresearchgate.net
A key study reported the following Michaelis-Menten kinetic parameters for the reduction of R- and S-warfarin in human liver cytosol: nih.govresearchgate.net
| Substrate | Vmax (pmol/mg/min) | Km (mM) |
| R-Warfarin | 150 | 0.67 |
| S-Warfarin | 27 | 1.7 |
These data clearly indicate a higher maximal reaction velocity (Vmax) and a lower Michaelis constant (Km) for R-warfarin, signifying a higher affinity and catalytic efficiency of the cytosolic reductases for this enantiomer. nih.gov The major metabolites identified were (R,S)-warfarin alcohol from R-warfarin and (S,S)-warfarin alcohol from S-warfarin. nih.govnih.govresearchgate.net
Regulation of Reductase Expression and Activity
The formation of R,S-warfarin alcohol is intricately regulated at the level of the reductase enzymes responsible for its synthesis. This regulation occurs through the modulation of enzyme expression at the transcriptional and translational levels, and is further influenced by various physiological states, which can alter the function of these crucial enzymes.
Transcriptional and Translational Modulation of Reductase Enzymes
The expression of reductase enzymes, including carbonyl reductases (CBRs) and aldo-keto reductases (AKRs), is a dynamic process governed by a complex network of transcription factors and signaling pathways. frontiersin.orgacs.org These regulatory mechanisms ensure that the levels and activities of these enzymes are tailored to meet the metabolic demands of the cell and respond to external stimuli.
Several transcription factors have been identified as key regulators of reductase gene expression. frontiersin.org For instance, the nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical regulator of the adaptive response to oxidative stress and has been shown to induce the transcription of Carbonyl Reductase 1 (CBR1) and other AKRs. acs.orgnih.govresearchgate.net This induction is a protective mechanism against cellular damage from reactive oxygen species. nih.govresearchgate.net Studies have shown that Nrf2 can be activated by various compounds, including sulforaphane, leading to increased CBR1 expression. nih.gov The regulation of CBR3, another member of the carbonyl reductase family, is also under the control of Nrf2. acs.org
Hormonal regulation also plays a significant role in modulating reductase activity. For example, in male rats, the activity of hepatic microsomal carbonyl reductase is indirectly regulated by androgens through the hypothalamus-pituitary axis. tandfonline.com The thyroid hormone, T3, has been shown to have major tropic effects on the expression of P450 oxidoreductase (POR), an obligatory electron donor to microsomal P450 enzymes, via the thyroid hormone receptor-β (TRβ). nih.govnih.gov
Furthermore, various response elements within the promoter regions of reductase genes allow for fine-tuned regulation by different signaling pathways. These include antioxidant response elements (AREs), xenobiotic response elements (XREs), and estrogen response elements (EREs), among others. frontiersin.org The presence of these elements allows for the integration of multiple signals to control reductase gene expression.
MicroRNAs (miRNAs) have also emerged as important post-transcriptional regulators of drug-metabolizing enzymes, including reductases. researchgate.netuniroma1.it These small non-coding RNAs can bind to the messenger RNA (mRNA) of target genes, leading to their degradation or the inhibition of their translation, thereby influencing the final protein levels. researchgate.net
The following table summarizes key transcription factors and their effects on reductase enzyme expression:
| Transcription Factor | Target Reductase Enzyme(s) | Effect on Expression | Reference(s) |
| Nrf2 | Carbonyl Reductase 1 (CBR1), Aldo-Keto Reductases (AKRs), Carbonyl Reductase 3 (CBR3) | Induction | acs.orgnih.govresearchgate.net |
| Androgens | Hepatic Microsomal Carbonyl Reductase | Indirect Regulation | tandfonline.com |
| Thyroid Hormone (T3) | P450 Oxidoreductase (POR) | Induction | nih.govnih.gov |
Impact of Specific Physiological Conditions on Reductase Function (e.g., Chronic Kidney Disease)
Physiological conditions, particularly chronic kidney disease (CKD), can significantly alter the expression and function of reductase enzymes, thereby impacting the formation of this compound. researchgate.netpitt.edu CKD is known to affect the nonrenal clearance of drugs by modulating the activity of drug-metabolizing enzymes. researchgate.netpitt.edu
In patients with end-stage renal disease (ESRD), a severe form of CKD, there is evidence of decreased hepatic reductase activity. researchgate.netpitt.edunih.gov Studies have shown a significant decrease in the protein expression of carbonyl reductase 1 (CBR1) in the livers of ESRD patients compared to controls. researchgate.netpitt.edunih.gov This reduction in enzyme protein levels is suggestive of transcriptionally or translationally mediated changes. researchgate.netpitt.edu In vitro studies using liver samples from ESRD patients have also shown a trend towards decreased formation of (RS/SR)-warfarin alcohol. researchgate.netpitt.edu
Animal models of CKD have provided further insights into these mechanisms. In rats with CKD, there is a significant decrease in the formation of (RS/SR)-warfarin alcohol in both liver cytosol and microsomes, indicating reduced reductase activity. researchgate.net This decrease in activity is accompanied by a significant reduction in the mRNA and protein expression of specific reductase enzymes, including cytosolic carbonyl reductase 1 and aldo-keto reductase 1C3/18, as well as microsomal 11β-hydroxysteroid dehydrogenase type 1. researchgate.net
The uremic state associated with CKD is thought to be a key contributor to these changes. Uremic toxins that accumulate in the body can directly inhibit enzyme activity or alter gene expression. nih.govoup.com The altered physiological environment in CKD, including inflammation and oxidative stress, may also contribute to the downregulation of reductase enzymes.
The following table summarizes the observed effects of Chronic Kidney Disease on reductase enzymes and warfarin alcohol formation:
| Parameter | Observation in CKD/ESRD | Species | Reference(s) |
| Carbonyl Reductase 1 (CBR1) Protein Expression | 65% decrease in liver | Human | researchgate.netpitt.edunih.gov |
| (RS/SR)-Warfarin Alcohol Formation (in vitro) | Trend toward decrease | Human | researchgate.netpitt.edu |
| (RS/SR)-Warfarin Alcohol Formation (in vitro) | 39% decrease in cytosol, 43% decrease in microsomes | Rat | researchgate.net |
| Reductase mRNA and Protein Expression (selective enzymes) | >30% decrease | Rat | researchgate.net |
| (RR/SS)-Warfarin Alcohol Concentration (in vivo) | Increased | Human | researchgate.netpitt.edu |
Advanced Analytical Strategies for Warfarin Alcohol Research
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS has emerged as a powerful tool for the analysis of warfarin (B611796) and its metabolites due to its high sensitivity, specificity, and speed.
A robust and reproducible UPLC-MS/MS method has been developed and validated for the determination of warfarin and its alcohol metabolites, including RS/SR- and RR/SS-warfarin alcohol, in various research matrices. researchgate.net Sample preparation typically involves a straightforward liquid-liquid extraction procedure, often following acidification of the sample. researchgate.net
Chromatographic separation is commonly achieved on a C18 reversed-phase column with a gradient elution. researchgate.net A typical mobile phase consists of water and acetonitrile (B52724), both containing a small percentage of formic acid to improve ionization. researchgate.netcnr.it The total run time for analysis is often short, around 5 minutes. researchgate.net Detection is performed using a tandem mass spectrometer with heated electrospray ionization (HESI) in negative mode, utilizing selected reaction monitoring (SRM) for high specificity. researchgate.net
This method demonstrates excellent linearity over a defined concentration range, typically from 0.5 to 250 ng/mL for warfarin alcohols. researchgate.net The intra- and inter-day accuracy and precision are consistently within acceptable limits (±10.0%), with high recovery and negligible matrix effects. researchgate.net The limits of detection for warfarin alcohols are in the low ng/mL range, highlighting the method's high sensitivity. cnr.it
Table 1: UPLC-MS/MS Method Parameters for Warfarin Alcohol Quantification
| Parameter | Details |
|---|---|
| Instrumentation | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Sample Preparation | Acidification followed by liquid-liquid extraction |
| Column | C18 reversed-phase (e.g., Hypersil Gold C18, Poroshell 120 EC-C18) |
| Mobile Phase | Gradient elution with water and acetonitrile (both with formic acid) |
| Flow Rate | ~0.4-0.5 mL/min |
| Ionization | Heated Electrospray Ionization (HESI), negative mode |
| Detection | Selected Reaction Monitoring (SRM) |
| Linearity (Warfarin Alcohols) | 0.5 - 250 ng/mL |
| Accuracy & Precision | < 10% |
The validated UPLC-MS/MS method has been successfully applied to in vitro enzyme kinetic studies to investigate the formation of warfarin alcohols. researchgate.netpitt.edu These studies often utilize subcellular fractions, such as liver microsomes and cytosol, to examine the activity of reductase enzymes responsible for warfarin metabolism. researchgate.netpitt.edu
In a typical experiment, various concentrations of warfarin are incubated with the enzyme source (e.g., rat liver cytosol) in the presence of necessary cofactors like NADPH. pitt.edu The reaction is stopped after a specific time, and the generated warfarin alcohol metabolites are quantified using the UPLC-MS/MS method. researchgate.netpitt.edu This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). pitt.edu For example, studies with rat liver cytosol have determined the Vmax for the formation of two different warfarin alcohol metabolites to be 33.2 and 9.9 pmol/mg protein/min, with corresponding Km values of 434.8 and 1,583 µM. pitt.edu
These kinetic data are crucial for understanding the efficiency and capacity of different enzymes in metabolizing warfarin to its alcohol derivatives. The high-throughput capability and reliability of the UPLC-MS/MS method make it well-suited for such detailed enzymatic studies. pitt.edu
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection (HPLC-FLD) is another widely used technique for the quantification of warfarin and its metabolites, including warfarin alcohols. plos.orgnih.gov This method offers good sensitivity and is a reliable alternative to mass spectrometry-based methods.
Methodologies for HPLC-FLD analysis of warfarin alcohols typically involve isocratic separation on a C18 reversed-phase column. plos.orgnih.gov The mobile phase often consists of a mixture of a phosphate (B84403) buffer (e.g., 25 mM at pH 7) and an organic modifier like methanol (B129727) or a combination of methanol and acetonitrile. plos.orgnih.gov Fluorescence detection is performed at specific excitation and emission wavelengths, commonly 310 nm and 390 nm, respectively, to maximize the signal for warfarin and its fluorescent metabolites. plos.orgnih.gov
The method has been validated for the determination of both total and unbound concentrations of warfarin and warfarin alcohols in human plasma. nih.gov It demonstrates good precision, with intra- and inter-day relative standard deviations below 10%. nih.gov The limits of detection for warfarin alcohols are typically in the sub-ng/mL range, for instance, 0.2 ng/mL. nih.gov This method has been successfully applied to analyze samples from patients, demonstrating its clinical research utility. plos.orgnih.gov
Table 2: HPLC-FLD Method Parameters for Warfarin Alcohol Analysis
| Parameter | Details |
|---|---|
| Instrumentation | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Column | C18 reversed-phase |
| Mobile Phase | Isocratic; Phosphate buffer/methanol or Phosphate buffer/methanol/acetonitrile |
| Detection | Fluorescence (Excitation: ~310 nm, Emission: ~390 nm) |
| Limit of Detection (Warfarin Alcohols) | ~0.2 ng/mL |
Gas Chromatography-Electron Ionization-Tandem Mass Spectrometry (GC-EI-MS/MS) for Warfarin Metabolite Analysis
While less common for warfarin alcohol specifically, Gas Chromatography-Electron Ionization-Tandem Mass Spectrometry (GC-EI-MS/MS) has been developed for the analysis of other warfarin metabolites, particularly the hydroxylated forms. researchgate.net This technique requires derivatization of the analytes to increase their volatility for gas chromatographic separation. researchgate.net
In a developed method for hydroxylated warfarin metabolites, multiple reaction monitoring (MRM) was used to quantify the derivatized compounds. researchgate.net The method demonstrated a linear working range from 30 to 1800 pg/µL, with detection limits between 18.7 and 67.0 pg/µL. researchgate.net While this specific study focused on hydroxylated metabolites generated through a Fenton reaction, the principles of GC-MS/MS could potentially be adapted for the analysis of derivatized warfarin alcohols, especially in complex matrices where high selectivity is required. researchgate.net The use of an SPE clean-up step can further enhance the method's suitability for complex samples. researchgate.net
Method Development for Quantitative Analysis in Complex Research Matrices
The accurate quantification of warfarin alcohol in complex research matrices such as plasma, oral fluid, and tissue homogenates presents analytical challenges due to the presence of interfering substances. researchgate.netplos.orgnih.gov Therefore, robust method development is essential.
A key aspect of method development is the sample preparation step. For UPLC-MS/MS and HPLC-FLD methods, liquid-liquid extraction following sample acidification is a common and effective approach to isolate warfarin alcohols from matrix components. researchgate.netplos.org In some cases, solid-phase extraction (SPE) with a C18 stationary phase is employed for analyte enrichment and clean-up. researchgate.net For the analysis of unbound drug concentrations, ultrafiltration is a critical sample preparation step. plos.orgnih.gov
The choice of chromatographic conditions, including the column type, mobile phase composition, and elution mode (isocratic or gradient), is optimized to achieve sufficient separation of warfarin alcohols from other metabolites and endogenous compounds. researchgate.netplos.org For instance, in HPLC-FLD, careful selection of the mobile phase pH is important as it can affect the fluorescence intensity of the analytes. srce.hr
Method validation is a critical component to ensure the reliability of the quantitative data. This involves assessing linearity, accuracy, precision, recovery, and matrix effects according to established guidelines. srce.hr The absence of interfering compounds is often verified by a high-resolution mass spectrometry technique like HPLC-ESI-Q-TOF. plos.orgresearchgate.net The successful development and validation of these analytical methods have been instrumental in advancing the understanding of warfarin alcohol pharmacokinetics in various biological systems. pitt.eduplos.orgnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| R,S-Warfarin alcohol |
| Warfarin |
| RR/SS-warfarin alcohol |
| RS/SR-warfarin alcohol |
| 4'-hydroxy warfarin |
| 5-hydroxy warfarin |
| 6-hydroxy warfarin |
| 7-hydroxy warfarin |
| 8-hydroxy warfarin |
| 10-hydroxy warfarin |
| Dehydrowarfarin |
| Naproxen |
Biochemical Roles and Molecular Interactions of Warfarin Alcohols
Potential for Inhibition of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) by Warfarin (B611796) Alcohols
Warfarin exerts its anticoagulant effect primarily through the inhibition of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), an essential enzyme in the vitamin K cycle. This cycle is crucial for the gamma-carboxylation of vitamin K-dependent clotting factors, a necessary step for their biological activity. The reduction of warfarin's ketone group leads to the formation of diastereomeric metabolites known as warfarin alcohols. These metabolites are not inert; they retain pharmacological activity, including the ability to inhibit VKORC1.
The clinical significance of this inhibition by warfarin alcohols is an area of ongoing research. The concentration of these metabolites in the plasma, relative to the parent drug, and their specific inhibitory potency against VKORC1 will ultimately determine their contribution to the anticoagulant response in patients. Understanding the inhibitory potential of these metabolites is important for a complete picture of warfarin's pharmacodynamics.
Table 1: Qualitative Inhibitory Activity of Warfarin and its Metabolites on VKORC1
| Compound | Target Enzyme | Inhibitory Activity | Notes |
| (S)-Warfarin | VKORC1 | Potent Inhibitor | The more pharmacologically active enantiomer of warfarin. |
| (R)-Warfarin | VKORC1 | Inhibitor | Less potent than the (S)-enantiomer. |
| (R,S)-Warfarin Alcohols | VKORC1 | Significant Inhibitors | Specific inhibitory constants (IC50/Ki) are not readily available in published literature. |
Influence of Warfarin Alcohols on the Metabolism of Parent Warfarin Enantiomers
The more potent S-enantiomer of warfarin is primarily metabolized by the enzyme CYP2C9. Research has shown that the S-enantiomer of warfarin alcohol acts as a competitive inhibitor of CYP2C9. nih.gov This inhibition means that as the concentration of S-warfarin alcohol increases, it can slow down the metabolism of the parent S-warfarin, potentially leading to higher plasma concentrations and an enhanced anticoagulant effect. In contrast, the R-enantiomer of warfarin alcohol has been found to not inhibit the CYP2C9-catalyzed metabolism of S-warfarin. nih.gov
The metabolism of R-warfarin is more complex, involving several CYP enzymes, including CYP1A2, CYP2C19, and CYP3A4. The influence of the various warfarin alcohol isomers on these enzymatic pathways is less well-characterized. The stereoselective nature of warfarin metabolism extends to its reduction to warfarin alcohols. R-warfarin is preferentially reduced to (R,S)-warfarin alcohol, while S-warfarin is reduced to (S,S)-warfarin alcohol. nih.gov The interplay between the formation of these metabolites and their subsequent inhibitory effects on the metabolism of the parent enantiomers contributes to the wide interindividual variability observed in warfarin response.
Table 2: Influence of Warfarin Alcohol Enantiomers on the Metabolism of Parent Warfarin
| Warfarin Alcohol Isomer | Parent Enantiomer Affected | Enzyme Involved | Type of Inhibition | Effect on Metabolism |
| S-Warfarin Alcohol | (S)-Warfarin | CYP2C9 | Competitive | Inhibition |
| R-Warfarin Alcohol | (S)-Warfarin | CYP2C9 | No Inhibition | No significant effect |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
